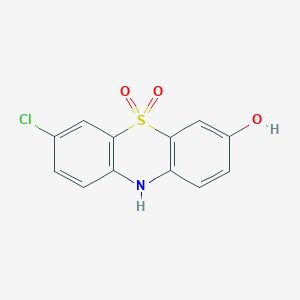
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the chlorination and hydroxylation of phenothiazine derivatives. Common reagents used in these reactions include chlorine gas, hydroxylating agents, and suitable solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may introduce various functional groups into the phenothiazine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as an antipsychotic or antiemetic agent.
Industry: Use in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione involves interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Fluphenazine: Used in the treatment of schizophrenia.
Uniqueness
3-Chloro-7-hydroxy-5lambda~6~-phenothiazine-5,5(10H)-dione’s unique structural features, such as the presence of a hydroxyl group and a chlorine atom, may confer distinct chemical and biological properties compared to other phenothiazine derivatives.
Propiedades
Número CAS |
62983-27-1 |
|---|---|
Fórmula molecular |
C12H8ClNO3S |
Peso molecular |
281.72 g/mol |
Nombre IUPAC |
7-chloro-5,5-dioxo-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H8ClNO3S/c13-7-1-3-9-11(5-7)18(16,17)12-6-8(15)2-4-10(12)14-9/h1-6,14-15H |
Clave InChI |
DRUIVGWSHFLAIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)S(=O)(=O)C3=C(N2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


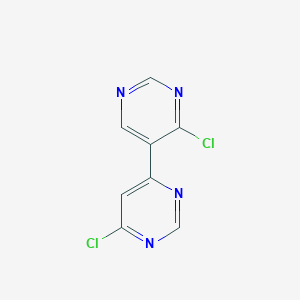
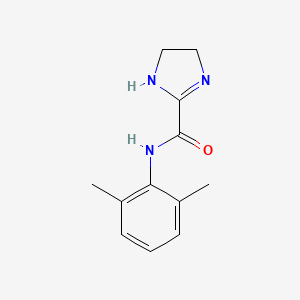

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
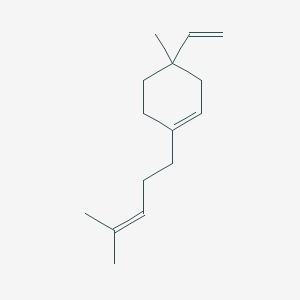
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

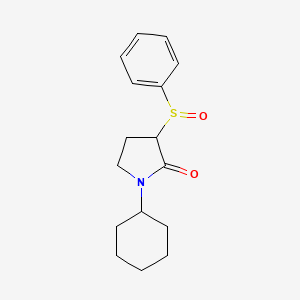
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)

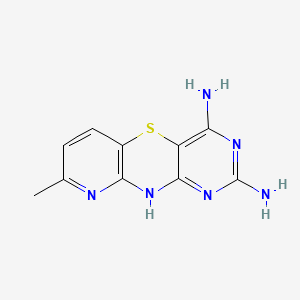
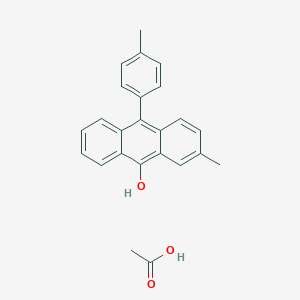
![Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14497494.png)

